

The Structural and Functional Landscape of 2-Oxodecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of **2-Oxodecanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

Core Structural and Physicochemical Properties

2-Oxodecanoic acid, also known as 2-ketodecanoic acid, is a medium-chain oxo fatty acid. It is structurally characterized by a ten-carbon aliphatic chain with a ketone group at the second carbon (α -position) and a terminal carboxylic acid group. This structure imparts specific chemical reactivity and physical properties that are of interest in various research contexts.

Chemical Identifiers

Identifier Type	Value
IUPAC Name	2-oxodecanoic acid[1]
CAS Number	333-60-8[1]
Molecular Formula	C ₁₀ H ₁₈ O ₃ [1]
SMILES	CCCCCCCCC(=O)C(=O)O[1]
InChIKey	JBFDBSZCFDASAE-UHFFFAOYSA-N[1]

Physicochemical Data

Property	Value
Molecular Weight	186.25 g/mol [1]
Monoisotopic Mass	186.125594432 Da[1]
XLogP3	3.2[1]
Topological Polar Surface Area	54.4 Å ² [1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	3[1]
Rotatable Bond Count	8[1]

Synthesis and Characterization: Experimental Protocols

While specific protocols for **2-Oxodecanoic acid** are not abundantly detailed in publicly accessible literature, its synthesis can be achieved through established methods for α -keto acid production. The following sections outline a plausible synthetic route and standard analytical procedures for its characterization.

Proposed Synthesis Protocol: Oxidation of Methyl 2-hydroxydecanoate

A common method for the preparation of α -keto acids is the oxidation of the corresponding α -hydroxy esters, followed by hydrolysis.

Step 1: Oxidation of Methyl 2-hydroxydecanoate

- Dissolve methyl 2-hydroxydecanoate in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and perform a work-up by washing with aqueous solutions to remove the oxidant and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-oxodecanoate.
- Purify the crude product using column chromatography on silica gel.

Step 2: Hydrolysis to **2-Oxodecanoic Acid**

- Dissolve the purified methyl 2-oxodecanoate in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
- Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.
- Monitor the hydrolysis of the ester to the carboxylate by TLC.
- Once the reaction is complete, acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2.
- Extract the aqueous layer with an organic solvent like ethyl acetate.

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Oxodecanoic acid**.

A proposed two-step workflow for the synthesis of **2-Oxodecanoic acid**.

Analytical Protocol: GC-MS for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For **2-Oxodecanoic acid**, a derivatization step to form a more volatile ester is typically required.

- Derivatization (Methylation):
 - To an accurately weighed sample of **2-Oxodecanoic acid**, add a solution of 2% sulfuric acid in methanol.
 - Heat the mixture at 80°C for 2 hours in a sealed vial.
 - After cooling, add hexane and water to partition the phases.
 - Collect the upper hexane layer containing the fatty acid methyl ester (FAME), which in this case would be methyl 2-oxodecanoate.
- GC-MS Analysis:
 - Instrument: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
 - Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Set to 250°C with a split ratio (e.g., 20:1).
 - Oven Program: Start at an initial temperature (e.g., 100°C), ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C), and hold for a few minutes.
 - MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

- Identification: The retention time of the derivatized analyte is compared to a known standard. The mass spectrum is characterized by its molecular ion peak and specific fragmentation patterns, which can be compared to a spectral library (e.g., NIST) for confirmation.

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Oxodecanoic acid** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field spectrometer.
 - Expected signals would include: a triplet for the terminal methyl group (C10), a multiplet for the long chain of methylene groups (C4-C9), a triplet for the methylene group adjacent to the carbonyl (C3), and a broad singlet for the carboxylic acid proton. The absence of a proton at the C2 position would be a key indicator.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum with proton decoupling.
 - Expected signals would include: a peak for the terminal methyl carbon, a series of peaks for the methylene carbons, and two distinct downfield signals for the carboxylic carbon (C1) and the ketone carbon (C2), which would be highly deshielded.

Biological Context and Significance

While **2-Oxodecanoic acid** itself is noted as a plant and algal metabolite, the broader class of fatty acids, particularly short-chain fatty acids, has garnered significant attention for their role as epigenetic modulators. They can function as inhibitors of histone deacetylases (HDACs).

HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, leading to a more open chromatin state and the expression of genes, including tumor suppressor genes. This mechanism is a key area of interest in cancer therapy. The amino derivatives of **2-Oxodecanoic acid** have been investigated as components of natural HDAC inhibitors.

Mechanism of HDAC inhibition by fatty acid derivatives.

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References

- 1. lipidmaps.org [lipidmaps.org]
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